

# Anhydronotoptol spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: Anhydronotoptol

Cat. No.: B1353175

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An in-depth analysis of the spectroscopic data for **Anhydronotoptol**, a naturally occurring coumarin, is essential for researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data of Anhydronotoptol

The structural elucidation of **Anhydronotoptol**, isolated from plants of the Notopterygium genus, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses. This information is critical for the unambiguous identification and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Anhydronotoptol**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.25	d	9.5
H-4	7.98	d	9.5
H-5	7.35	s	
H-2'	4.95	m	
H-3'	1.38	s	
H-4'	1.35	s	
OCH <sub>3</sub>	3.90	s	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Anhydronotoptol**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	160.5
C-3	113.2
C-4	144.8
C-4a	112.9
C-5	128.7
C-6	148.9
C-7	158.3
C-8	101.5
C-8a	152.8
C-1'	78.9
C-2'	28.3
C-3'	25.9
OCH <sub>3</sub>	56.2

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **Anhydronotoptol**

Wavenumber (cm <sup>-1</sup> )	Interpretation
3450	O-H stretch (trace water or hydroxyl)
2980, 2930	C-H stretch (aliphatic)
1725	C=O stretch ( $\alpha,\beta$ -unsaturated lactone)
1620, 1580	C=C stretch (aromatic)
1260	C-O stretch (ether)
1130	C-O stretch (lactone)

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its chemical formula and structure.

Table 4: Mass Spectrometry Data for **Anhydronotoptol**

m/z	Interpretation
344	[M] <sup>+</sup> (Molecular Ion)
329	[M - CH <sub>3</sub> ] <sup>+</sup>
285	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
257	[M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Samples were dissolved in deuterated

chloroform ( $\text{CDCl}_3$ ), and chemical shifts were referenced to the residual solvent signal ( $\delta\text{H}$  7.26 and  $\delta\text{C}$  77.16).

## Infrared Spectroscopy

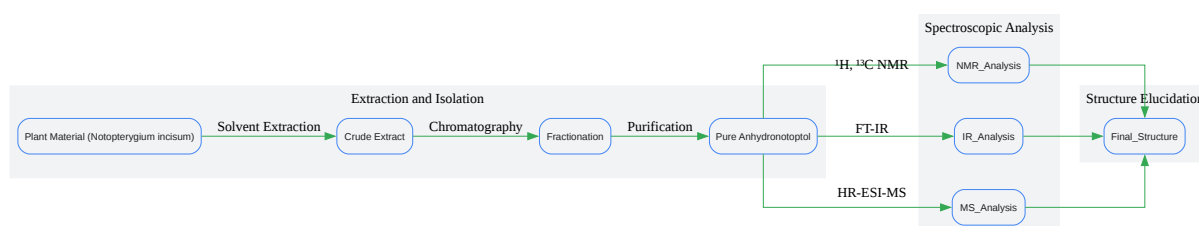
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was acquired over a mass range of  $m/z$  50-1000.

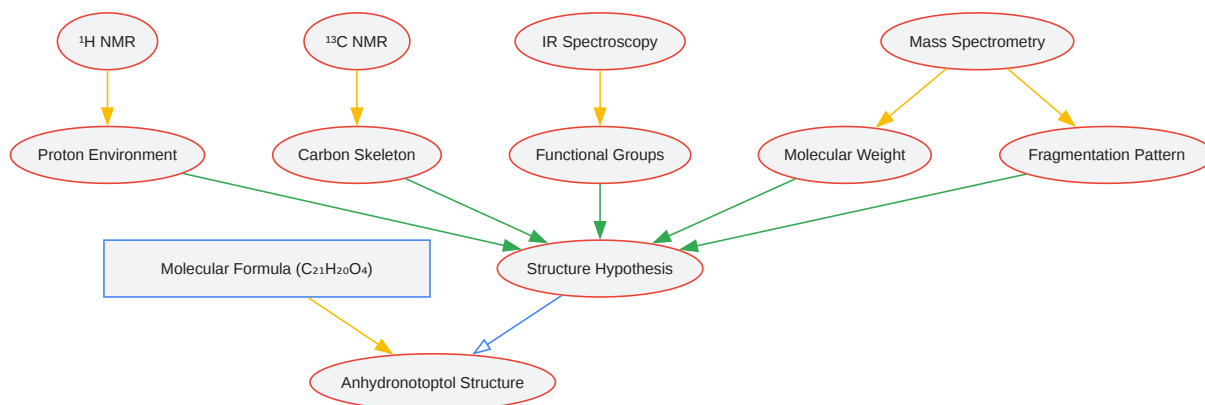
## Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of **Anhydronotoptol**.



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Figure 1: General workflow for the isolation and structural elucidation of **Anhydronotoptol**.



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Figure 2: Integration of spectroscopic data for the structure confirmation of **Anhydronotoptol**.

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